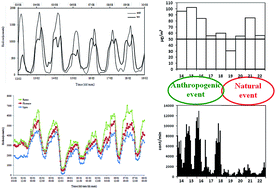Natural radioactivity as an easy and quick parameter for describing the dynamic of the Planetary Boundary Layer
RSC Advances Pub Date: 2015-06-24 DOI: 10.1039/C5RA10618D
Abstract
This work describes a methodological approach based on natural radioactivity measurements aimed at interpreting air pollution episodes in urban air. The use of such parameters helps in the understanding of the temporal behaviors of seasonal primary (benzene and carbon monoxide) and secondary (nitrogen dioxide and ozone) pollutants. A comparison between the daily concentrations of primary and secondary pollutants and the natural radioactivity trends, considered as an index of the dynamic of the low atmospheric boundary layers, evidences that acute episodes of air pollution in downtown Rome occur in wintertime due to high atmospheric stability (primary pollution) and in summertime because of the strong diurnal atmospheric mixing (secondary pollution).


Recommended Literature
- [1] Towards the diastereoselective synthesis of derivative of 11′-epi-brevipolide H†
- [2] Graphene oxide–ZnO nanocomposite modified electrode for the detection of phenol
- [3] Development of a Ba–CoCe catalyst for the efficient and stable decomposition of ammonia†
- [4] Back cover
- [5] Stability and bioactivity of thrombin binding aptamers modified with d-/l-isothymidine in the loop regions†
- [6] Dissolution of mercury(II) sulphide by digestion with sulphuric acid-nitric acid and oxidation with potassium permanganate
- [7] Untargeted metabolomic analysis using LC-TOF/MS and LC-MS/MS for revealing metabolic alterations linked to alcohol-induced hepatic steatosis in rat serum and plasma†
- [8] Determination of the oxidation state by resonant-Raman scattering spectroscopy
- [9] Low-coordinate bis(imidazolin-2-iminato) dysprosium(iii) single-molecule magnets†
- [10] Front cover










